molecular formula C23H28N4O5 B5180850 1,3-DICYCLOHEXYL-5-[(4-NITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

1,3-DICYCLOHEXYL-5-[(4-NITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B5180850
M. Wt: 440.5 g/mol
InChI Key: YGHOFZXLKSKCCI-UHFFFAOYSA-N
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Description

1,3-DICYCLOHEXYL-5-[(4-NITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidinetrione core substituted with dicyclohexyl and nitroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DICYCLOHEXYL-5-[(4-NITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of dicyclohexylurea with 4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the condensation reaction.

    Catalyst: Acidic or basic catalysts to promote the reaction.

    Solvent: Organic solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also include additional purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,3-DICYCLOHEXYL-5-[(4-NITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitroanilino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,3-DICYCLOHEXYL-5-[(4-NITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Material Science: It is investigated for its properties as a building block in the synthesis of advanced materials.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1,3-DICYCLOHEXYL-5-[(4-NITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The nitroanilino group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DICYCLOHEXYL-5-[(3,4-DICHLOROBENZYL)AMINO]METHYLENE-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
  • 1,3-DICYCLOHEXYL-5-[(ISOBUTYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Uniqueness

1,3-DICYCLOHEXYL-5-[(4-NITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to the presence of the nitroanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

1,3-dicyclohexyl-6-hydroxy-5-[(4-nitrophenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c28-21-20(15-24-16-11-13-19(14-12-16)27(31)32)22(29)26(18-9-5-2-6-10-18)23(30)25(21)17-7-3-1-4-8-17/h11-15,17-18,28H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHOFZXLKSKCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NC4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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